5-(5-Bromo-1H-indol-1-yl)pentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid typically involves the bromination of indole followed by the attachment of a pentanoic acid chain. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the indole ring . The subsequent step involves the reaction of the brominated indole with a suitable pentanoic acid derivative under acidic or basic conditions to form the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1H-indol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for selective bromination of the indole ring.
Acidic or Basic Conditions: Employed for coupling reactions involving the carboxylic acid group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and coupled products such as amides and esters .
Scientific Research Applications
5-(5-Bromo-1H-indol-1-yl)pentanoic acid has several applications in scientific research:
Drug Development: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals.
Biotechnology: Used in the study of biological processes and as a tool in molecular biology.
Organic Synthesis: Serves as a target molecule for developing new synthetic methodologies.
Material Science:
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its indole and carboxylic acid groups . The bromine atom can also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(5-Borono-1H-indol-1-yl)pentanoic acid: Similar structure but with a boron atom instead of bromine.
5-(5-Chloro-1H-indol-1-yl)pentanoic acid: Contains a chlorine atom instead of bromine.
5-(5-Fluoro-1H-indol-1-yl)pentanoic acid: Contains a fluorine atom instead of bromine.
Uniqueness
5-(5-Bromo-1H-indol-1-yl)pentanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs . The bromine atom’s size and electronic properties can lead to different biological activities and synthetic applications .
Properties
IUPAC Name |
5-(5-bromoindol-1-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-11-4-5-12-10(9-11)6-8-15(12)7-2-1-3-13(16)17/h4-6,8-9H,1-3,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHJMJDCDLSXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCCC(=O)O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655589 | |
Record name | 5-(5-Bromo-1H-indol-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-70-5 | |
Record name | 5-(5-Bromo-1H-indol-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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